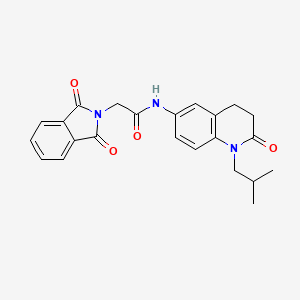

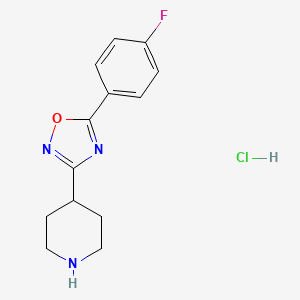

![molecular formula C14H11ClN2O2S2 B2970774 3-(苄基硫代)-7-氯-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物 CAS No. 40009-50-5](/img/structure/B2970774.png)

3-(苄基硫代)-7-氯-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound that is structurally related to 1,2,4-benzothiadiazine 1,1-dioxides . These types of compounds have been used in human therapy as diuretic and antihypertensive agents .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which are structurally similar to the compound , has been reported. The process involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .Molecular Structure Analysis

The molecular structure of “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is characterized by a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . The hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-thiadiazinane 1,1-dioxides have been studied. These reactions include the [2 + 2 + 2] sulfa Staudinger cycloaddition of sulfonylchlorides and imines .科学研究应用

合成和化学性质

- 该化合物已被用于通过分子内 Diels-Alder 反应合成新型环状磺酰胺,有助于开发组胺 H3 受体拮抗剂 (Greig, Tozer, & Wright, 2001)。

- 它作为各种杂环化合物的合成催化剂,包括 4H-吡喃、吡喃并吡唑和吡唑并[1,2-b]酞嗪衍生物,表明其在绿色化学方案中的重要性 (Khazaei 等,2015)。

生物和药理学潜力

- 这种化学物质在开发潜在生物活性化合物中发挥作用,如 4-羟基-N'-(亚苄基)-2H-苯并[e][1,2]噻嗪-3-甲酰肼 1,1-二氧化物,显示出抗菌和抗氧化性能 (Zia-ur-Rehman 等,2009)。

- 它参与合成新的 1,4,2-苯并/吡啶二噻嗪 1,1-二氧化物,表现出松弛活性,并提供对 ATP 敏感钾通道开放剂的见解 (Pirotte 等,2013)。

抗病毒研究的进展

- 最近的研究表明,苯并/杂噻二嗪二氧化物衍生物,包括 3-(苄基硫代)-7-氯-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物,对 HCMV、VZV、HCV 和 HIV 具有抗病毒活性 (Zhan, Liu, & De Clercq, 2008)。

作用机制

Target of Action

The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

The compound inhibits the sodium-chloride symporter, thereby preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine .

Biochemical Pathways

By inhibiting the sodium-chloride symporter, the compound disrupts the normal function of the renin-angiotensin-aldosterone system (RAAS) , a key regulatory pathway for blood pressure . The increased excretion of sodium and water leads to a decrease in blood volume, which in turn reduces blood pressure .

Pharmacokinetics

Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the compound’s action is a decrease in blood pressure and a reduction in edema (fluid accumulation) due to its diuretic effect . It also causes a loss of potassium and an increase in serum uric acid .

Action Environment

Environmental factors such as diet, particularly sodium and potassium intake, can influence the compound’s action and efficacy. For example, a high-sodium diet might reduce its antihypertensive effect, while a low-potassium diet could exacerbate the risk of hypokalemia (low blood potassium levels) . The compound’s stability could be affected by factors such as temperature, humidity, and light, but specific details would depend on the formulation and storage conditions.

未来方向

The future research directions for “3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential therapeutic applications . These compounds combine the structural features of two pharmaceutically active moieties, triazole and thiadiazine, making them interesting targets for drug design and discovery .

生化分析

Biochemical Properties

3-(Benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is known to interact with several enzymes and proteins . It has been found to inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This interaction is crucial in its role as a diuretic .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it promotes water loss from the body, causing a loss of potassium and an increase in serum uric acid .

Molecular Mechanism

At the molecular level, 3-(Benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects through several mechanisms. It inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water .

属性

IUPAC Name |

3-benzylsulfanyl-7-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c15-11-6-7-12-13(8-11)21(18,19)17-14(16-12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKUJKQLJOTBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

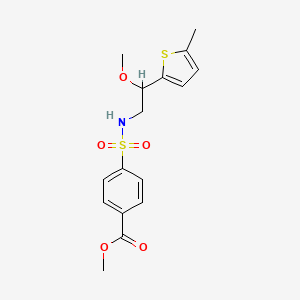

![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)

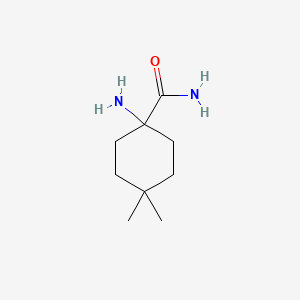

![6-(2-hydroxyethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2970694.png)

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)

![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2970709.png)

![7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)

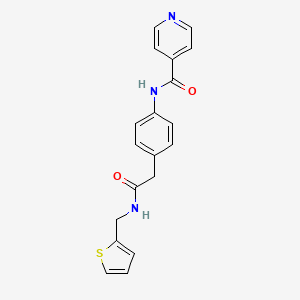

![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)